molecular formula C15H19NO2S B2444269 2,5-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)furan-3-carboxamide CAS No. 2320213-97-4

2,5-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)furan-3-carboxamide

Cat. No.: B2444269
CAS No.: 2320213-97-4
M. Wt: 277.38
InChI Key: KKICLNFWXIUIHL-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)furan-3-carboxamide is a synthetic organic compound that features a furan ring substituted with dimethyl groups and a carboxamide group. The compound also contains a thiophene ring, which is a sulfur-containing heterocycle. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)furan-3-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the furan ring, followed by the introduction of the dimethyl groups. The thiophene ring is then synthesized separately and attached to the furan ring through a series of coupling reactions. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of amide coupling reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the furan or thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce amines.

Scientific Research Applications

2,5-Dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)furan-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)furan-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)furan-3-carboxamide is unique due to its combination of furan, thiophene, and carboxamide functionalities. This structural diversity imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2,5-dimethyl-N-(2-methyl-2-thiophen-3-ylpropyl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2S/c1-10-7-13(11(2)18-10)14(17)16-9-15(3,4)12-5-6-19-8-12/h5-8H,9H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKICLNFWXIUIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC(C)(C)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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